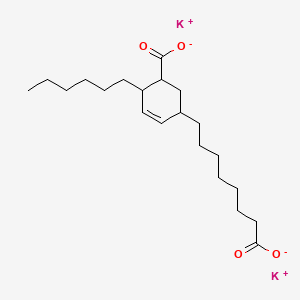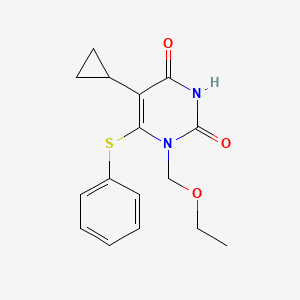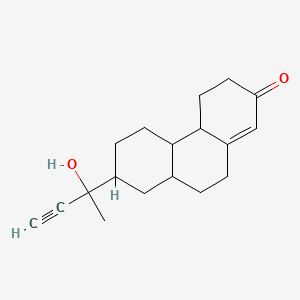
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is a complex organic compound with a unique structure. It belongs to the class of phenanthrenones, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Cyclization Reactions: Formation of the phenanthrenone core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the decahydro structure.
Alkylation: Introduction of the 1-hydroxy-1-methyl-2-propyn-1-yl group through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Catalysis: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrenone Derivatives: Compounds with similar core structures but different substituents.
Decahydro Compounds: Other decahydro derivatives with varying biological activities.
Uniqueness
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is unique due to its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
| 23294-32-8 | |
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
7-(2-hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C18H24O2/c1-3-18(2,20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h1,11-12,14,16-17,20H,4-10H2,2H3 |
Clé InChI |
VSAHVVNEPMRFPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)(C1CCC2C(C1)CCC3=CC(=O)CCC23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



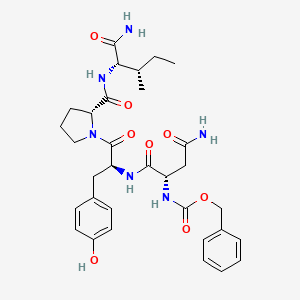

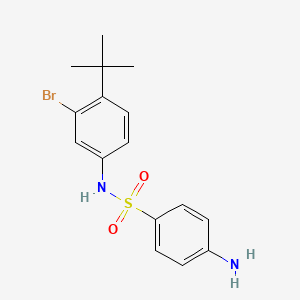
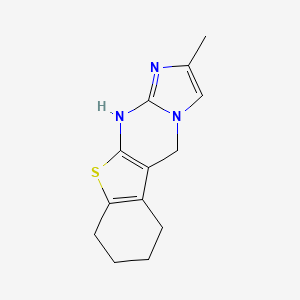

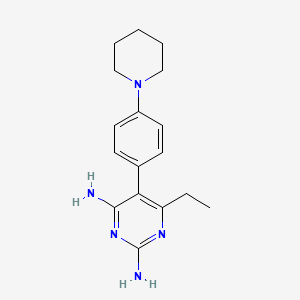

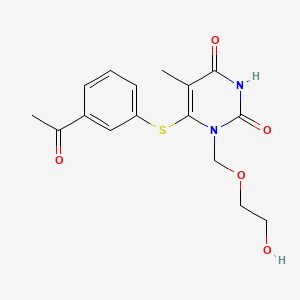

![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

